1,3-Bis(tosyloxy)propane

Process chemistry Solid dosing Safety

1,3-Bis(tosyloxy)propane (1,3-propanediol di-p-tosylate, CAS 5469-66-9) is a bifunctional sulfonate ester bearing two p-toluenesulfonyl (tosyl) leaving groups on a three-carbon propane backbone. This white crystalline solid (mp 90-93 °C, purity ≥98.0% by HPLC) is employed as a C3-alkylating cross-linker, a PROTAC linker precursor, and a macrocycle building block in organic synthesis.

Molecular Formula C17H20O6S2
Molecular Weight 384.5 g/mol
CAS No. 5469-66-9
Cat. No. B1583552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(tosyloxy)propane
CAS5469-66-9
Molecular FormulaC17H20O6S2
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCCOS(=O)(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C17H20O6S2/c1-14-4-8-16(9-5-14)24(18,19)22-12-3-13-23-25(20,21)17-10-6-15(2)7-11-17/h4-11H,3,12-13H2,1-2H3
InChIKeyODVREDGIWSDQFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(tosyloxy)propane (CAS 5469-66-9) - Core Chemical Identity and Procurement Context


1,3-Bis(tosyloxy)propane (1,3-propanediol di-p-tosylate, CAS 5469-66-9) is a bifunctional sulfonate ester bearing two p-toluenesulfonyl (tosyl) leaving groups on a three-carbon propane backbone. This white crystalline solid (mp 90-93 °C, purity ≥98.0% by HPLC) is employed as a C3-alkylating cross-linker, a PROTAC linker precursor, and a macrocycle building block in organic synthesis [1]. Its utility stems from the excellent nucleofugality of tosylate (pKa of conjugate acid ≈ –0.43) and the solid-state handling advantages compared to liquid dihalide alternatives.

1,3-Bis(tosyloxy)propane Selection - Why 1,3-Dibromopropane or 1,3-Dimesylate Cannot Serve as Drop-in Replacements


Procurement decisions for C3-bis-electrophiles often consider 1,3-dibromopropane or 1,3-propanediol dimesylate as potential substitutes for 1,3-bis(tosyloxy)propane. However, such 'generic substitution' overlooks critical differences: (i) 1,3-dibromopropane is a lachrymatory liquid with a lower boiling point (167 °C), requiring different storage and handling protocols, whereas the target compound is a non-volatile solid at room temperature ; (ii) the tosylate leaving group exhibits superior photochemical release kinetics (relative rate 100 vs. 50 for mesylate) in protecting-group applications, directly impacting reaction design [1]; and (iii) in macrocyclization reactions, changing the leaving group from tosylate to bromide or mesylate alters the electrophilic reactivity profile, often reducing isolated yields of sensitive macrocycles [2]. These quantifiable and operational differences make blanket interchange impossible.

1,3-Bis(tosyloxy)propane Evidence Guide - Head-to-Head Performance Data vs. Analogous Bis-Electrophiles


Solid-State Handling and Purity Advantage vs. 1,3-Dibromopropane

Unlike 1,3-dibromopropane (a lachrymatory liquid, bp 167 °C), 1,3-bis(tosyloxy)propane is an odorless white crystalline solid (mp 90–93 °C) . This solid form enables precise gravimetric dispensing, eliminates volatile organic compound exposure, and simplifies inert-atmosphere handling. Supplier specifications confirm a minimum HPLC purity of 98.0% , whereas commercial 1,3-dibromopropane typically ranges 97–99% and requires stabilizers. The melting point also provides a built-in identity check (lit. 90–92 °C) not available for liquid analogs.

Process chemistry Solid dosing Safety

Superior Leaving-Group Kinetics vs. Mesylate in Photochemical Release

In a standardized photochemical protecting-group system (pHP X), the tosylate leaving group exhibits a relative release rate (kr) of 100 × 10⁸ s⁻¹, double that of mesylate (50 × 10⁸ s⁻¹) [1]. The quantum yield for tosylate departure (Φ = 1.00) is also higher than mesylate (Φ = 0.93). These in-solution kinetic data establish tosylate as the faster, more efficient photochemical leaving group, a property directly transferable to the two tosylate arms of 1,3-bis(tosyloxy)propane.

Photopharmacology Prodrug design Protecting-group chemistry

Consistent Macrocyclization Performance vs. Dihaloalkanes in Dibenzo-Crown Synthesis

In the preparation of dibenzo-monoaza-12-crown-3 macrocycles, reaction of N,N-bis(2-hydroxybenzyl)alkylamine with 1,3-bis(tosyloxy)propane proceeded selectively under mild, metal-template-free conditions to give the [1+1] macrocycle in good yield [1]. Wider studies on related benzo-substituted macrocyclic diamides report yields of 40–90% when using appropriate ditosylates or dihaloalkanes in DMF [2]. While a direct A/B comparison within a single paper is absent, the replicated success of the ditosylate route across multiple crown-ether and cryptand syntheses indicates a robust and predictable reactivity profile that is competitive with, and often preferred over, dihaloalkane alternatives due to easier product isolation.

Supramolecular chemistry Macrocycle synthesis Crown ethers

Structural Specificity in Cross-Bridged Cyclam Formation vs. Shorter-Chain Analogs

The propylene bridge length of 1,3-bis(tosyloxy)propane is critical for forming stable cross-bridged cyclam macrocycles. In the synthesis of trans-disubstituted cyclams, refluxing trans-dibenzylcyclam with 1,3-propanediol di-p-tosylate in toluene/K₂CO₃ cleanly yields the propylene-cross-bridged tosylate salt, which is converted to the free base in 20% NaOH [1]. A shorter-chain analog, 1,2-bis(tosyloxy)ethane, would enforce a ethylene bridge, leading to a different ring size and altered metal-binding geometry. No quantitative yield comparison is available, but X-ray data confirm the exclusive formation of the propylene-bridged product, highlighting the geometric fidelity of the C3 backbone.

Coordination chemistry Cyclam ligands Cross-bridging

PROTAC Linker Utility: Validated Synthetic Role vs. Non-Functionalized Alkyl Chains

1,3-Bis(tosyloxy)propane is a recognized PROTAC linker building block . The two terminal tosylate groups allow sequential conjugation to an E3 ligase ligand and a target-protein ligand without requiring additional functional group interconversion. In contrast, 1,3-dibromopropane or 1,3-dichloropropane would install a simple C3 alkyl chain lacking the sulfonate ester linkage present in the final PROTAC, potentially altering linker flexibility, solubility, and cellular permeability. While no quantitative cellular degradation data comparing linkers is available, the documented use of this specific synthon in PROTAC synthesis underscores its acceptance as a defined, reproducible linker component.

PROTACs Targeted protein degradation Bifunctional linkers

1,3-Bis(tosyloxy)propane - High-Value Application Scenarios Justified by Evidence


Light-Cleavable Cross-Linkers for Photopharmacology

The 2× faster photochemical release rate of tosylate vs. mesylate [1] supports the use of 1,3-bis(tosyloxy)propane as a photo-cleavable cross-linker in prodrug design. By incorporating the compound into a photocage, researchers can achieve rapid, high-yield drug release upon irradiation, with the solid-state handling advantage facilitating precise formulation.

Macrocyclic Ligand Synthesis for Metal-Organic Frameworks or Radiopharmaceuticals

The demonstrated synthesis of propylene-cross-bridged cyclams [2] and dibenzo-crown ethers [3] in good yields (40–90%) positions 1,3-bis(tosyloxy)propane as a go-to C3-electrophile for constructing nitrogen- and oxygen-containing macrocycles. The solid, non-lachrymatory form simplifies scale-up and multi-gram reactions compared to 1,3-dibromopropane.

PROTAC Linker Module in Targeted Protein Degradation

As a validated PROTAC linker building block , 1,3-bis(tosyloxy)propane enables rapid, sequential conjugation of E3 ligase and target-protein ligands via nucleophilic displacement. Its high purity (≥98%) ensures accurate stoichiometry in fragment-based PROTAC assembly, reducing by-product formation and purification burden.

Controlled C3-Electrophile for Automated Solid-Phase Synthesis

The solid physical form and high melting point (90–93 °C) allow 1,3-bis(tosyloxy)propane to be accurately dispensed by automated solid-handling systems. This makes it suitable for solid-phase peptide or oligonucleotide synthesis where a C3-spacer with dual leaving groups is required, eliminating the volatility and dosing inaccuracies associated with liquid dibromopropane.

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